1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
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Description
1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is part of a broad category of chemicals that are used in the synthesis of various derivatives exhibiting significant biological activities. Studies illustrate the synthesis of related derivatives and their potential biological activities:
Derivative Synthesis for Anti-inflammatory Activity : Labanauskas et al. (2004) synthesized S-alkylated derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and reported their anti-inflammatory activity. These derivatives were obtained through a series of alkylation, acylation, and cyclization reactions indicating the compound's utility in forming biologically active molecules (Labanauskas et al., 2004).
Formation of Antioxidant and Anticancer Derivatives : Tumosienė et al. (2020) highlighted the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. These compounds displayed significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Synthesis of Antimicrobial Derivatives : Güzeldemirci and Küçükbasmacı (2010) reported the synthesis of a series of compounds including 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones. These compounds were evaluated for their antibacterial, antifungal, and antituberculosis activities, showing the potential of related structures in antimicrobial applications (Güzeldemirci & Küçükbasmacı, 2010).
Cytotoxicity and Antitumor Potential : Balewski et al. (2020) synthesized derivatives like 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines and evaluated their cytotoxic potency on various human cancer cell lines. The study illustrated the potential of these derivatives in inhibiting the growth of certain cancer cell lines, indicating the compound's relevance in cancer research (Balewski et al., 2020).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-28-17-8-6-16(7-9-17)24-12-13-26-20(24)22-23-21(26)29-14-19(27)25-11-10-15-4-2-3-5-18(15)25/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPZEDKRMQSWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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